molecular formula C18H21N3O4 B3030798 Defluoroofloxacin CAS No. 95848-94-5

Defluoroofloxacin

Cat. No.: B3030798
CAS No.: 95848-94-5
M. Wt: 343.4 g/mol
InChI Key: ANLIAKDHRADSBT-UHFFFAOYSA-N
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Description

Defluoroofloxacin is a synthetic fluoroquinolone antibiotic, structurally related to ofloxacin. It is characterized by the absence of fluorine atoms in its molecular structure, which distinguishes it from other fluoroquinolones. This compound exhibits broad-spectrum antibacterial activity, making it effective against a variety of Gram-positive and Gram-negative bacteria.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of defluoroofloxacin involves several key steps:

    Starting Material: The synthesis begins with the preparation of the core quinolone structure.

    Cyclization: The core structure undergoes cyclization to form the quinolone ring.

    Substitution: Specific substituents are introduced to the quinolone ring to achieve the desired chemical properties.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch Processing: Reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.

    Continuous Flow Processing: Advanced techniques such as continuous flow processing may be employed to enhance efficiency and scalability.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: Defluoroofloxacin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the quinolone ring or other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituents: Alkyl halides, aryl halides.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified antibacterial properties.

Scientific Research Applications

Defluoroofloxacin has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying the synthesis and reactivity of fluoroquinolones.

    Biology: Investigated for its antibacterial activity against resistant bacterial strains.

    Medicine: Explored as a potential treatment for bacterial infections, particularly those resistant to other antibiotics.

    Industry: Utilized in the development of new antibacterial agents and formulations.

Mechanism of Action

Defluoroofloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to these enzymes, this compound prevents the supercoiling and uncoiling of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately causing cell death.

Comparison with Similar Compounds

    Ofloxacin: A fluoroquinolone with a similar core structure but containing fluorine atoms.

    Ciprofloxacin: Another fluoroquinolone with a broader spectrum of activity.

    Levofloxacin: The levo-isomer of ofloxacin, known for its enhanced potency.

Uniqueness: Defluoroofloxacin’s lack of fluorine atoms makes it unique among fluoroquinolones. This structural difference can influence its pharmacokinetic properties, antibacterial spectrum, and potential side effects. The absence of fluorine may also reduce the risk of certain adverse effects associated with fluorinated compounds.

Properties

IUPAC Name

2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13),11-tetraene-11-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-11-10-25-17-14(20-7-5-19(2)6-8-20)4-3-12-15(17)21(11)9-13(16(12)22)18(23)24/h3-4,9,11H,5-8,10H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLIAKDHRADSBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C(C=CC3=C2N1C=C(C3=O)C(=O)O)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201109130
Record name 2,3-Dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201109130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95848-94-5
Record name 2,3-Dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95848-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Defluoroofloxacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095848945
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201109130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEFLUOROOFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Q53R99NFD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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